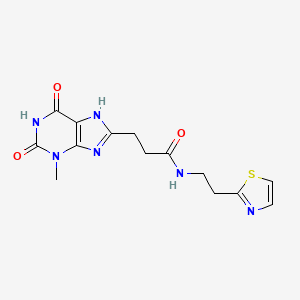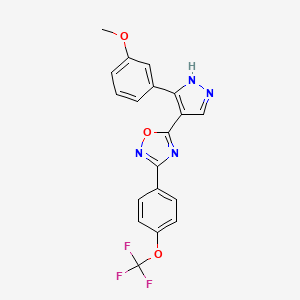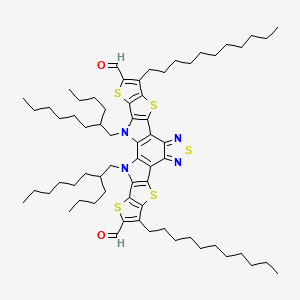
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is a complex organic compound that features a purine derivative and a thiazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the purine derivative, followed by the introduction of the thiazole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” is studied for its unique structural features and reactivity. Researchers investigate its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
Biologically, this compound may exhibit interesting properties, such as enzyme inhibition or receptor binding. Studies focus on its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to modulate biological pathways, treat diseases, or serve as a diagnostic tool.
Industry
Industrially, “this compound” could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure may impart desirable properties to final products.
Mecanismo De Acción
The mechanism of action of “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives and thiazole-containing molecules. Examples might be:
- 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
- 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)butanamide
Uniqueness
What sets “3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide” apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H16N6O3S |
|---|---|
Peso molecular |
348.38 g/mol |
Nombre IUPAC |
3-(3-methyl-2,6-dioxo-7H-purin-8-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N6O3S/c1-20-12-11(13(22)19-14(20)23)17-8(18-12)2-3-9(21)15-5-4-10-16-6-7-24-10/h6-7H,2-5H2,1H3,(H,15,21)(H,17,18)(H,19,22,23) |
Clave InChI |
GGOOXLBZESUVNC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NCCC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107666.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)

![7-Bromo-1-(3-hydroxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107685.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B14107701.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14107703.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107707.png)
![7-(4-Chloro-benzyl)-1,3-dimethyl-8-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B14107708.png)

![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107712.png)
![N'-hydroxy-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]ethanimidamide](/img/structure/B14107718.png)
